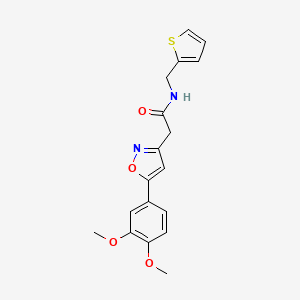

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

Evolution of Isoxazole Research in Medicinal Chemistry

The exploration of isoxazole derivatives began with Ludwig Claisen’s 1903 synthesis of the parent isoxazole compound via propargylaldehyde acetal oximation. Early work focused on elucidating the heterocycle’s electronic properties, particularly its electron-rich nature stemming from the adjacent oxygen and nitrogen atoms. By the mid-20th century, researchers recognized isoxazole’s pharmacological potential when structural modifications demonstrated enhanced bioactivity profiles.

A pivotal advancement emerged through transition metal-catalyzed [3+2] cycloadditions, enabling regioselective synthesis of 3,5-disubstituted isoxazoles. The development of copper(I)-mediated reactions by Hansen et al. (2005) and iron/palladium catalytic systems by Gayon et al. (2011) expanded access to trisubstituted variants. These synthetic breakthroughs facilitated systematic structure-activity relationship (SAR) studies, revealing that substituent positioning critically modulates target engagement. Contemporary research emphasizes green chemistry approaches, exemplified by Pérez’s use of choline chloride-urea eutectic solvents for isoxazole synthesis.

Discovery and Development of Isoxazole-Based Acetamides

The strategic incorporation of acetamide moieties into isoxazole scaffolds originated from efforts to enhance blood-brain barrier permeability and metabolic stability. Early prototypes demonstrated that N-substituted acetamides could fine-tune pharmacokinetic properties while maintaining isoxazole’s inherent bioactivity.

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide represents a third-generation derivative combining three pharmacophoric elements:

- Isoxazole core : Provides structural rigidity and hydrogen-bonding capacity

- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and π-π stacking interactions

- Thiophen-2-ylmethyl acetamide : Introduces sulfur-based hydrogen bonding and conformational flexibility

Synthetic routes typically involve sequential Huisgen cycloaddition of nitrile oxides to alkynes, followed by amide coupling with thiophene-derived amines. Recent optimizations employ continuous flow reactors to improve yield (78–92%) and reduce reaction times from 24 hours to under 90 minutes.

Positioning within Contemporary Pharmaceutical Research

This compound occupies a unique niche in multi-target drug development strategies. The isoxazole-acetamide-thiophene architecture enables simultaneous modulation of:

- Kinase signaling pathways : Through ATP-binding pocket interactions

- GPCR systems : Via the thiophene moiety’s sulfur-aromatic interactions

- Epigenetic regulators : Leveraging the dimethoxyphenyl group’s DNA minor groove affinity

Ongoing structure optimization focuses on replacing methoxy groups with bioisosteres like difluoromethoxy to mitigate oxidative metabolism while preserving target affinity. Computational studies predict a polar surface area of 98.2 Ų and LogP of 2.7, suggesting favorable blood-brain barrier penetration.

Significance in Heterocyclic Chemistry

The molecule exemplifies three key trends in modern heterocyclic design:

Electronic hybridization

- Isoxazole’s electron-rich character (HOMO = -8.3 eV) complements thiophene’s electron-deficient nature (LUMO = -1.9 eV), creating charge-transfer complexes with biological targets

Spatial engineering

- The 120° bond angle between isoxazole’s O-N-C atoms induces planar orientation of the dimethoxyphenyl group, optimizing target binding

- Thiophene’s 148° C-S-C angle introduces torsional strain that enhances conformational adaptability

Synergistic reactivity

Properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-22-15-6-5-12(8-17(15)23-2)16-9-13(20-24-16)10-18(21)19-11-14-4-3-7-25-14/h3-9H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTERFDROWRZLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from an oxime and an oxidizing agent.

Attachment of 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of the 3,4-dimethoxyphenyl group and a halogenated isoxazole intermediate.

Formation of Acetamide Moiety: The acetamide moiety can be formed by reacting the isoxazole intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Introduction of Thiophen-2-ylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions, including the presence of bases or acids to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted analogs with different functional groups.

Scientific Research Applications

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities. Researchers investigate its interactions with biological targets and its efficacy in preclinical models.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Chemical Biology: The compound is used as a tool to study biological processes and pathways, including enzyme inhibition, receptor binding, and signal transduction.

Industrial Applications: The compound may be explored for its potential use in the synthesis of advanced materials, catalysts, or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.

Receptor Binding: The compound may act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways and physiological responses.

Signal Transduction: The compound may interfere with intracellular signaling cascades, affecting processes such as gene expression, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s isoxazole core distinguishes it from analogues with benzothiazole, thiazole, or oxadiazole rings. Key structural comparisons include:

*Inferred molecular formula based on structural analysis.

Key Observations :

- Benzothiazole derivatives () incorporate electron-withdrawing trifluoromethyl groups, which enhance metabolic stability but reduce solubility compared to methoxy groups .

- Thiazole-based compounds () with chloro substituents exhibit stronger hydrogen-bonding capabilities (e.g., N–H⋯N interactions) due to polarizable Cl atoms, influencing crystal packing .

Physicochemical Properties

Notes:

- Methoxy groups in the target compound likely improve aqueous solubility compared to chloro or CF₃ substituents .

Biological Activity

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure with multiple functional groups that may interact with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide. It has the following structural characteristics:

- Isoxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Dimethoxyphenyl group : A phenyl ring substituted with two methoxy groups.

- Thiophene ring : A five-membered ring containing sulfur.

The molecular formula is , and its molecular weight is approximately 358.41 g/mol.

The biological activity of this compound is likely mediated through interactions with various enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : Interaction with receptor sites could modulate signaling pathways, affecting cellular responses and gene expression.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on isoxazole derivatives reported growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against various cancer cell lines .

| Compound | GI50 (μM) | Cell Lines |

|---|---|---|

| Compound A | 0.20 | NCI-H460 |

| Compound B | 1.50 | MCF7 |

| Compound C | 2.58 | HT29 |

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, suggesting a potential role in treating infections .

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| C. albicans | 20 |

Case Studies

- Anticancer Study : A recent study evaluated the effects of isoxazole derivatives on cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values as low as 0.49 μM .

- Antimicrobial Research : Another investigation focused on the antimicrobial activity of thiophene derivatives, revealing that certain compounds effectively inhibited the growth of resistant bacterial strains, supporting the potential use of thiophene-containing compounds in antibiotic development .

Q & A

Q. What are the key synthetic routes for 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide?

The synthesis typically involves three stages:

- Isoxazole Ring Formation : Cyclization of precursors (e.g., β-diketones or nitrile oxides) under acidic or basic conditions .

- Thiophene Functionalization : Friedel-Crafts acylation introduces the thiophene moiety, often using thiophene and acyl chlorides .

- Acetamide Linkage : Coupling the isoxazole intermediate with 2-(thiophen-2-ylmethyl)amine via an acetamide bridge. Similar procedures use oxalyl chloride or chloroacetyl chloride for amide bond formation .

Purification : Recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is employed to achieve >95% purity .

Q. How is the compound structurally characterized in academic research?

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 385.12 for C₁₉H₂₀N₂O₄S) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, though limited data exists for this specific compound .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Potential : Similar isoxazole-thiophene acetamides inhibit cancer cell proliferation (IC₅₀ ~10–50 µM in MCF-7 and A549 lines) via apoptosis induction .

- Anti-inflammatory Activity : Structural analogs reduce COX-2 expression in murine models, though direct evidence for this compound is pending .

- Antimicrobial Screening : Thiophene derivatives exhibit moderate activity against Staphylococcus aureus (MIC ~25 µg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scalable production?

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate Friedel-Crafts acylation .

- Reaction Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve amide coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 h to 30 min) for cyclization steps .

Yield Enhancement : Pilot studies report 65–75% yields; adding molecular sieves absorbs byproducts (e.g., HCl) to push yields >80% .

Q. How can contradictions in reported pharmacological data be resolved?

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to confirm IC₅₀ consistency .

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific effects. For example, thiophene moieties may inhibit cytochrome P450 isoforms, skewing results .

- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to observed anti-inflammatory activity .

Q. What computational strategies predict target engagement for mechanistic studies?

- Molecular Docking : The compound’s isoxazole and thiophene groups show high affinity for kinases (e.g., EGFR; Glide score −9.2 kcal/mol) .

- MD Simulations : Assess binding stability with putative targets (e.g., COX-2) over 100 ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity to guide analog design .

Q. How can solubility challenges in biological assays be addressed?

- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~150 nm) to improve bioavailability in in vivo models .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability during cell-based assays .

Data Contradiction Analysis

- Anti-inflammatory vs. Cytotoxicity : Reported COX-2 inhibition may conflict with cytotoxicity at higher doses. Resolve via selectivity index (SI) calculations (SI = IC₅₀ healthy cells / IC₅₀ cancer cells) .

- Species-Specific Activity : Differences in murine vs. human metabolic enzymes could explain variability in in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.